3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide
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Overview
Description
3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridine ring substituted with an amino group, a phenyl group, and a carboxamide group, along with a cyanocyclohexyl moiety. Its unique structure makes it an interesting subject for chemical synthesis and analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The cyanocyclohexyl moiety can be reduced to form primary amines.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Primary amines and other reduced forms.
Substitution: Halogenated derivatives of the phenyl group.
Scientific Research Applications
3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-({2-[(1-Cyanocyclohexyl)amino]ethyl}amino)cyclohexanecarbonitrile: Shares the cyanocyclohexyl moiety but differs in the rest of the structure.
3-({[(1-cyanocyclohexyl)carbamoyl]methyl}amino)-N-propylbenzamide: Contains a similar cyanocyclohexyl group but has different substituents on the benzamide ring.
Uniqueness
3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
3-amino-N-(1-cyanocyclohexyl)-2-phenylpyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c20-13-19(10-5-2-6-11-19)23-18(24)15-9-12-22-17(16(15)21)14-7-3-1-4-8-14/h1,3-4,7-9,12H,2,5-6,10-11,21H2,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOKSANPFNQSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#N)NC(=O)C2=C(C(=NC=C2)C3=CC=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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